3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound is a thieno[2,3-b]quinoline derivative featuring a 3-chloro-4-fluorophenyl substituent at the carboxamide position and an ethyl group at the 6-position of the tetrahydroquinoline scaffold. Its molecular weight is approximately 403.9 g/mol (purity: 90%) .
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-2-10-3-6-16-11(7-10)8-13-17(23)18(27-20(13)25-16)19(26)24-12-4-5-15(22)14(21)9-12/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOFJKLLBRAGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacologically active compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural Comparison of Key Thieno[2,3-b]quinoline Derivatives
Anticancer Activity Comparison
- Potency Against Breast Cancer Cells: The target compound’s closest analogue, Compound 1, demonstrates potent cytotoxicity in triple-negative breast cancer (TNBC) lines (MDA-MB-231 and MDA-MB-453) at 5 µM, inducing apoptosis and reducing CSC populations by 50% . In contrast, the naphthyl-substituted analogue (3-amino-5-oxo-N-naphthyl derivative) requires 25 µM to achieve similar effects, highlighting the importance of the 3-chloro-2-methylphenyl group for potency . The target compound’s 6-ethyl group may improve metabolic stability compared to the 5-oxo group in Compound 1, though this remains unverified experimentally .
Mechanistic Insights :
- Compound 1 modulates glycosphingolipid (GSL) expression (e.g., upregulates IV6Neu5Ac-nLc4Cer in CSCs), disrupting lipid raft signaling and CSC self-renewal . The target compound’s fluorophenyl substituent may enhance GSL interaction due to increased electronegativity .
- PLC-γ inhibition is a shared mechanism among 3-chlorophenyl derivatives (e.g., compound in ), but the target compound’s 4-fluoro substitution could alter kinase selectivity .
Antiviral Activity Comparison
- VGTI-A3 and Analogues: Unlike the anticancer-focused thieno[2,3-b]quinolines, VGTI-A3 targets the Dengue virus (DENV) capsid protein but suffers from low solubility. Its analogue, VGTI-A3-03, retains antiviral efficacy but faces rapid resistance due to capsid mutations . The target compound’s ethyl group might improve solubility relative to VGTI-A3’s phenyl substituents, though this is speculative .
Table 2: Key Challenges and Advantages
- Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (condensation of thioxo intermediates with chloroacetamides). However, the 3-chloro-4-fluorophenyl group may require specialized aryl halide coupling steps .
Biological Activity
3-amino-N-(3-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445269-00-1) is a synthetic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity based on various studies and experimental findings.
- Molecular Formula : C20H19ClFN3OS
- Molecular Weight : 403.9 g/mol
- Structure : The compound features a thienoquinoline backbone with specific halogen substitutions that enhance its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and microbial resistance. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit receptor tyrosine kinases, which play a critical role in cancer cell proliferation and survival.
- Antimicrobial Activity : The thienopyridine structure is known for its antimicrobial properties, which could be leveraged against resistant strains.
Anticancer Activity
Recent research has demonstrated the anticancer potential of related compounds within the same structural family. For instance, derivatives of thienoquinoline have exhibited significant cytotoxicity against various cancer cell lines:
The compound's structural similarity to known anticancer agents suggests it may possess comparable efficacy.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in several studies:
| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| P. aeruginosa | 32 µg/mL | |
| K. pneumoniae | 32 µg/mL |
These findings indicate that the compound may serve as a lead candidate for further development in treating infections caused by resistant bacteria.
Case Studies and Research Findings
- Cytotoxic Evaluation : In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The highest activity was noted for compounds with similar halogen substitutions, suggesting that the presence of chlorine and fluorine enhances potency against these cell lines .
- VEGFR-II Inhibition : The compound's potential as a VEGFR-II inhibitor was explored through docking studies, revealing binding affinities comparable to established inhibitors like sorafenib . This suggests that it may interfere with angiogenesis in tumors.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the tetrahydrothienoquinoline core. Key steps include:
- Cyclocondensation: Use of substituted anilines (e.g., 3-chloro-4-fluoroaniline) with cyclic ketones or aldehydes under reflux conditions in solvents like ethanol or dichloromethane. Piperidine or acetic acid may serve as catalysts .
- Carboxamide Formation: Coupling the amino group with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) in dry dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere .
- Purification: Recrystallization from ethanol or methanol, or reverse-phase HPLC for higher purity (>95%) .
Optimization Tips: Control reaction temperature (60–80°C), use anhydrous solvents, and monitor reaction progress via TLC or LC-MS.
Basic: Which spectroscopic techniques are critical for structural characterization, and what key features should be analyzed?
Methodological Answer:
- 1H/13C NMR: Focus on aromatic proton signals (δ 6.5–8.5 ppm for chlorofluorophenyl groups), methylene/methyl protons in the ethyl and tetrahydroquinoline moieties (δ 1.0–3.0 ppm), and carboxamide NH (δ ~10 ppm) .
- IR Spectroscopy: Confirm the presence of NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) and fragmentation patterns to rule out impurities .
Advanced: How can computational chemistry improve the design and synthesis of derivatives?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error in optimizing reaction conditions .
- Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinases or receptors) before synthesis, prioritizing candidates with favorable interactions .
- Machine Learning: Train models on existing SAR data to predict biological activity or solubility, guiding synthetic priorities .
Advanced: How should researchers resolve contradictions in reported biological activities of analogous compounds?
Methodological Answer:
- Controlled Comparative Studies: Synthesize analogs with systematic substituent variations (e.g., replacing chlorofluorophenyl with bromophenyl) and test under identical assay conditions .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing activity) while controlling for variables like assay type or cell lines .
- Mechanistic Profiling: Use knockdown/knockout models or competitive binding assays to confirm target specificity and rule off-target effects .
Basic: What in vitro assays are standard for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria or fungi .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at varying concentrations (1–100 µM) .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced: What strategies are effective for elucidating the molecular mechanism of action?
Methodological Answer:
- SAR Studies: Synthesize derivatives with modifications to the ethyl, amino, or chlorofluorophenyl groups and correlate structural changes with activity shifts .
- Biophysical Techniques: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target proteins .
- Omics Approaches: Perform transcriptomics or proteomics post-treatment to identify dysregulated pathways .
Basic: What solvent systems and chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Normal-Phase Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- Reverse-Phase HPLC: C18 column with acetonitrile/water (gradient: 50–90% acetonitrile) for final purification. Adjust pH with 0.1% trifluoroacetic acid to improve resolution .
Advanced: How can researchers leverage reaction engineering to scale up synthesis sustainably?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce solvent waste .
- Membrane Separation: Use nanofiltration or electrodialysis to recover catalysts or unreacted precursors .
- Lifecycle Assessment (LCA): Optimize solvent choice (e.g., replacing DCM with 2-MeTHF) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
